3-Ethyl-2-(4-methylbenzene-1-sulfinyl)cyclopent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2-(4-methylbenzene-1-sulfinyl)cyclopent-2-en-1-one is an organic compound that features a cyclopentene ring substituted with an ethyl group, a sulfinyl group attached to a methylbenzene moiety, and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(4-methylbenzene-1-sulfinyl)cyclopent-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-ethylcyclopent-2-en-1-one with 4-methylbenzenesulfinyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-2-(4-methylbenzene-1-sulfinyl)cyclopent-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: Formation of 3-Ethyl-2-(4-methylbenzene-1-sulfonyl)cyclopent-2-en-1-one
Reduction: Formation of 3-Ethyl-2-(4-methylbenzene-1-sulfinyl)cyclopent-2-en-1-ol
Substitution: Formation of various substituted cyclopentenones
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2-(4-methylbenzene-1-sulfinyl)cyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Ethyl-2-(4-methylbenzene-1-sulfinyl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophiles. The ketone group can participate in various chemical transformations, including reduction and condensation reactions. The overall mechanism depends on the specific application and the chemical environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-2-(4-methylbenzene-1-sulfinyl)cyclopent-2-en-1-one
- 3-Ethyl-2-(4-methylbenzene-1-sulfonyl)cyclopent-2-en-1-one
- 3-Ethyl-2-(4-methylbenzene-1-sulfinyl)cyclopent-2-en-1-ol
Uniqueness
3-Ethyl-2-(4-methylbenzene-1-sulfinyl)cyclopent-2-en-1-one is unique due to the presence of both an ethyl group and a sulfinyl group attached to the cyclopentene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
873546-01-1 |
---|---|
Molekularformel |
C14H16O2S |
Molekulargewicht |
248.34 g/mol |
IUPAC-Name |
3-ethyl-2-(4-methylphenyl)sulfinylcyclopent-2-en-1-one |
InChI |
InChI=1S/C14H16O2S/c1-3-11-6-9-13(15)14(11)17(16)12-7-4-10(2)5-8-12/h4-5,7-8H,3,6,9H2,1-2H3 |
InChI-Schlüssel |
XVDACMXJCVPZID-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=O)CC1)S(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.